![molecular formula C18H16ClN5O4S2 B2942841 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 921492-04-8](/img/structure/B2942841.png)
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide, also known as CA-4P, is a synthetic small molecule that has been studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor effects in preclinical models, making it a promising candidate for further development.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
A study by Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including structures related to our compound of interest, demonstrating potent cytotoxic activity against breast and colon cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types (Ghorab et al., 2015).
Antimicrobial Evaluation
Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, indicative of a broader application in antimicrobial agent development. The study highlighted the compounds' significant antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Darwish et al., 2014).
Antitumor and Antiviral Activity
Further research into derivatives of similar structural frameworks has shown promising antitumor and antiviral activities. Studies by Yurttaş et al. (2015) and Chen et al. (2010) have synthesized and evaluated compounds for their potential antitumor and antiviral effects, respectively, indicating the compound's versatility in drug development for various diseases (Yurttaş et al., 2015; Chen et al., 2010).
Glutaminase Inhibition
Shukla et al. (2012) designed and synthesized BPTES analogs, targeting the inhibition of kidney-type glutaminase, showcasing the potential therapeutic application in cancer treatment by modulating glutamine metabolism (Shukla et al., 2012).
Antibacterial Potential and Theoretical Analysis
Noreen et al. (2015) undertook a combined experimental and theoretical study to explore the antibacterial and anti-urease activities of novel sulfacetamide derivatives. This highlights the integration of computational methods to predict and verify the biological activity of such compounds, further demonstrating their potential application in treating bacterial infections and conditions associated with urease activity (Noreen et al., 2015).
Eigenschaften
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4S2/c19-11-2-1-3-13(8-11)22-17(26)24-18-23-14(10-29-18)9-16(25)21-12-4-6-15(7-5-12)30(20,27)28/h1-8,10H,9H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGMRTMSAAAGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.